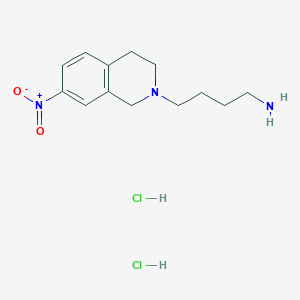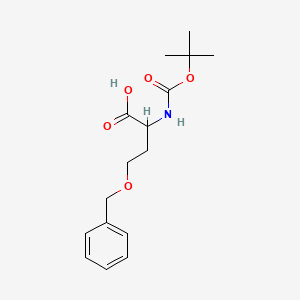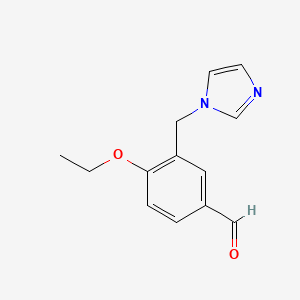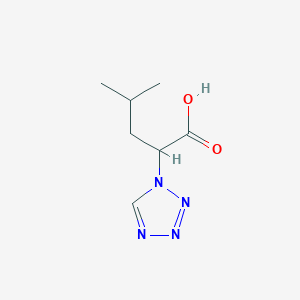
N-(2-aminoethyl)-2,6-dimethylquinolin-4-amine
Descripción general
Descripción
N-(2-aminoethyl)-2,6-dimethylquinolin-4-amine is a complex organic compound. Based on its name, it likely contains an aminoethyl group (NH2CH2CH2-) and a quinoline structure, which is a heterocyclic aromatic organic compound .
Chemical Reactions Analysis
The chemical reactions of such a compound would depend on the specific conditions and reagents present. The aminoethyl group could potentially be involved in reactions with acids, bases, or other electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. Properties such as solubility, melting point, boiling point, and reactivity could be predicted based on the properties of similar known compounds .Mecanismo De Acción
Mode of Action
It’s worth noting that compounds with similar structures, such as other amines, are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
It’s possible that this compound could affect various biochemical pathways, given the broad range of biological activities exhibited by other amines .
Result of Action
The molecular and cellular effects of N-(2-aminoethyl)-2,6-dimethylquinolin-4-amine’s action are currently unknown due to the lack of research on this compound .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
N-(2-aminoethyl)-2,6-dimethylquinolin-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with collagen type I and type III, leading to alterations in the extracellular matrix (ECM) produced by vascular smooth muscle cells (VSMCs) . The nature of these interactions involves changes in the biochemical and biophysical properties of the ECM, such as increased stiffness and brittleness, which are indicative of disrupted collagen organization .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in VSMCs, treatment with this compound results in significant morphological changes in the ECM, as well as biochemical alterations such as increased extractability of collagen type I . These changes can impact cellular processes such as cell adhesion, migration, and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been shown to cause significant alterations in the ECM by interacting with collagen and other ECM components . These interactions lead to changes in the structural organization of the ECM, which can affect cellular behavior and function.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, in VSMCs, prolonged exposure to this compound results in increased stiffness and brittleness of the ECM, indicating that the compound’s effects are sustained over time . These temporal changes are important for understanding the compound’s potential therapeutic applications and long-term safety.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to toxic or adverse effects, such as increased stiffness and brittleness of the ECM . These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interactions with collagen and other ECM components suggest that it may play a role in the metabolism of structural proteins and other biomolecules
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological activity. The compound is likely transported and distributed through interactions with transporters and binding proteins, which influence its localization and accumulation within specific cellular compartments . These interactions are important for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
N'-(2,6-dimethylquinolin-4-yl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-9-3-4-12-11(7-9)13(15-6-5-14)8-10(2)16-12/h3-4,7-8H,5-6,14H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXHUYLLOZWHQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine](/img/structure/B3162123.png)


![(3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B3162140.png)





![[2-amino-1-(2H-1,3-benzodioxol-5-yl)ethyl]dimethylamine](/img/structure/B3162218.png)


![2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B3162242.png)
